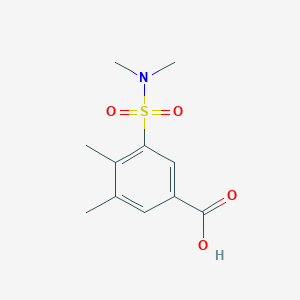

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid

Description

Properties

IUPAC Name |

3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(11(13)14)6-10(8(7)2)17(15,16)12(3)4/h5-6H,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSLGWNCHWGFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)S(=O)(=O)N(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with dimethylamine to introduce the dimethylsulfamoyl group .

Industrial Production Methods

In industrial settings, the production of 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have highlighted the anticancer properties of compounds related to 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation. A study using the MTT assay demonstrated that certain derivatives exhibited cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) with IC50 values lower than those of standard chemotherapeutics like cisplatin .

Neuroprotective Effects:

The compound has also been investigated for its neuroprotective properties. It is suggested that similar compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating pathways involved in neuronal survival and apoptosis .

Prostaglandin Synthesis:

this compound serves as an intermediate in the synthesis of prostaglandins, which are crucial for various physiological functions including inflammation and pain modulation. This makes it a valuable compound in developing anti-inflammatory drugs .

Agricultural Applications

Pesticide Development:

The compound is noted for its role in synthesizing environmentally friendly agricultural chemicals. It is utilized as an intermediate in the production of insecticides such as methoxyfenozide, which targets specific pests while minimizing harm to non-target organisms . This application underscores its importance in sustainable agriculture.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of a derivative of this compound, researchers found that the compound induced significant apoptosis in Caco-2 cells through reactive oxygen species generation. The study concluded that this compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of structurally similar compounds. The findings indicated that these compounds could protect against oxidative stress-induced neuronal death, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid and analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO₄S | 265.3 | Benzoic acid, dimethyl, sulfamoyl | 3-sulfamoyl, 4,5-dimethyl substitution |

| 3,5-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Benzoic acid, dimethyl | 3,5-dimethyl substitution |

| 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | C₁₆H₁₇NO₆S | 351.373 | Benzoic acid, methyl, sulfamoyl, dimethoxy | 3-sulfamoyl (dimethoxyphenyl), 4-methyl |

| 2,6-Dimethylbenzoic acid | C₉H₁₀O₂ | 150.17 | Benzoic acid, dimethyl | 2,6-dimethyl substitution |

| Caffeic acid (3,4-Dihydroxybenzeneacrylic acid) | C₉H₈O₄ | 180.16 | Propenoic acid, dihydroxybenzene | 3,4-dihydroxy, conjugated double bond |

Physicochemical Properties and Solubility

- This compound : The sulfamoyl group increases polarity, but steric hindrance from the 4,5-dimethyl groups may reduce conjugation with the aromatic ring, leading to moderate hydrophilicity. Solubility is higher in polar aprotic solvents (e.g., DMSO) than in water or cyclohexane .

- 3,5-Dimethylbenzoic acid: Exhibits lower hydrophilicity compared to the sulfamoyl derivative due to the absence of polar substituents. However, self-association in non-polar solvents like cyclohexane reduces entropy (ΔSw→c) during partitioning .

- 2,6-Dimethylbenzoic acid : Steric twisting of the carboxyl group disrupts aromatic conjugation, increasing hydrophilicity (ΔGw→o and ΔGw→c are less negative than 3,5-dimethylbenzoic acid) .

- 3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid : The dimethoxyphenyl group enhances solubility in organic solvents but may reduce water compatibility compared to the dimethylsulfamoyl analog .

Thermodynamic Partitioning Behavior

Evidence from partitioning studies (water-octanol and water-cyclohexane systems) highlights the impact of substituents:

- Steric Effects: Compounds like 2,6-dimethylbenzoic acid show reduced negative ΔGw→o values due to hydrophilic non-planar carboxyl groups, whereas 3,5-dimethylbenzoic acid’s self-association in cyclohexane lowers ΔSw→c .

- Polarity : The sulfamoyl group in this compound likely increases ΔHw→c (more positive) due to stronger solute-solvent interactions in polar phases, contrasting with methyl or methoxy groups .

Research Findings and Contradictions

- Self-Association: 3,5-Dimethylbenzoic acid’s self-association in cyclohexane contrasts with 2,6-dimethylbenzoic acid, which remains monomeric due to shielding . This behavior may differ in this compound due to bulkier substituents.

Biological Activity

3-(Dimethylsulfamoyl)-4,5-dimethylbenzoic acid, also known as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid backbone with dimethylsulfamoyl and dimethyl substituents at specific positions. Its structure can be represented as follows:

This configuration contributes to its solubility and reactivity, influencing its biological activity.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies on related organosulfur compounds have shown significant reductions in inflammation markers in various experimental models. These compounds modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for their anti-inflammatory action .

Antioxidant Activity

Antioxidant activity is another notable feature of this compound class. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. The ability to mitigate oxidative damage is critical in preventing chronic diseases linked to oxidative stress .

The biological effects of this compound are thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : These compounds may alter signaling pathways related to inflammation and apoptosis, contributing to their therapeutic effects .

- Interaction with Cellular Components : The compound may interact with cell membranes or proteins, influencing cellular responses to stressors.

Case Study 1: In Vivo Anti-inflammatory Study

A study conducted on a murine model of acute pancreatitis demonstrated that treatment with a sulfonamide derivative significantly reduced the severity of the condition. The administration led to decreased leukocyte infiltration and lower levels of inflammatory cytokines in serum samples .

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serum TNF-α Levels (pg/mL) | 120 ± 10 | 45 ± 5 |

| Leukocyte Count (cells/µL) | 8000 ± 500 | 3500 ± 300 |

Case Study 2: Antioxidant Efficacy

In cellular assays using pancreatic acinar cells exposed to oxidative stress, the compound demonstrated a protective effect against hydrogen peroxide-induced cytotoxicity. The viability of treated cells was significantly higher compared to controls:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 30 ± 5 |

| Compound Treatment | 70 ± 8 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(dimethylsulfamoyl)-4,5-dimethylbenzoic acid, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via sulfonylation of 4,5-dimethylbenzoic acid using dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine). Purity validation typically employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular ion peaks at m/z 172.19 (M+H⁺) . For structural confirmation, ¹H/¹³C NMR should resolve characteristic signals: aromatic protons (δ 6.8–7.2 ppm), dimethylsulfamoyl group (δ 2.8–3.1 ppm for S–N(CH₃)₂), and carboxylic acid protons (broad δ 12–13 ppm) .

Q. How can researchers characterize the acid dissociation constant (pKa) of this compound?

- Methodological Answer : Use potentiometric titration in aqueous or mixed solvent systems (e.g., water:methanol 4:1) with standardized NaOH. Alternatively, UV-Vis spectroscopy at varying pH levels can track shifts in absorbance maxima near 270 nm, correlating with deprotonation of the carboxylic acid group . Computational tools like ACD/Labs or COSMO-RS can supplement experimental data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents (e.g., halogenation at the 3-position). To address this:

- Perform orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) to confirm target specificity.

- Use X-ray crystallography or molecular docking to compare binding affinities of derivatives .

- Analyze batch-to-batch purity via LC-MS to rule out impurities influencing activity .

Q. How can computational modeling predict the compound’s role in enzyme inhibition?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties. Molecular dynamics simulations (e.g., GROMACS) assess interactions with enzymes like cyclooxygenase-2 (COX-2), focusing on hydrogen bonding between the sulfamoyl group and Arg120/His90 residues . QSAR models trained on analogs (e.g., 3,5-dimethylbenzoic acid derivatives) can correlate substituent effects with inhibitory potency .

Q. What experimental designs mitigate challenges in studying the compound’s solubility and bioavailability?

- Methodological Answer :

- Solubility : Use co-solvency (e.g., PEG 400) or cyclodextrin inclusion complexes. Measure via shake-flask method at physiological pH (7.4) .

- Bioavailability : Conduct parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to evaluate intestinal absorption. Pharmacokinetic studies in rodent models should monitor plasma half-life using LC-MS/MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s anti-inflammatory activity?

- Methodological Answer : Divergent results may stem from assay conditions (e.g., LPS-induced vs. TNF-α-induced inflammation models). Standardize protocols using:

- In vitro : RAW264.7 macrophages with NO production as a readout.

- In vivo : Carrageenan-induced paw edema in rats.

Cross-validate findings with COX-2 ELISA and prostaglandin E₂ (PGE₂) quantification .

Structural and Functional Studies

Q. What techniques elucidate the compound’s role in modulating protein-ligand interactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.